
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro-: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a unique structure that combines an indole core with an indene moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Indene Moiety: The indene moiety can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with an indene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the indene moiety to form the dihydro-indene structure. This can be achieved using a hydrogenation catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole core, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.
科学研究应用
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
相似化合物的比较
Similar Compounds
Indole: A simpler structure with a single indole core.
Indene: Contains an indene moiety without the indole core.
Tetrahydrocarbazole: Similar structure but with a fully saturated carbazole ring.
Uniqueness
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- is unique due to its combination of indole and indene structures, which imparts distinct chemical and biological properties
属性
CAS 编号 |
38824-56-5 |
|---|---|
分子式 |
C23H19N |
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-inden-5-yl)-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene |
InChI |
InChI=1S/C23H19N/c1-3-14-7-9-17(11-16(14)5-1)21-13-19-12-18-10-8-15-4-2-6-20(22(15)18)23(19)24-21/h2,4,6-7,9,11-13,24H,1,3,5,8,10H2 |
InChI 键 |
OFZQKUCZMUWNRA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC4=C(N3)C5=CC=CC6=C5C(=C4)CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


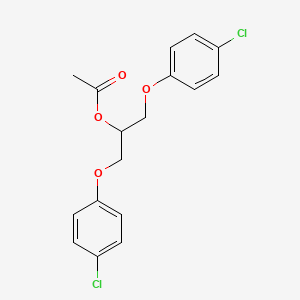
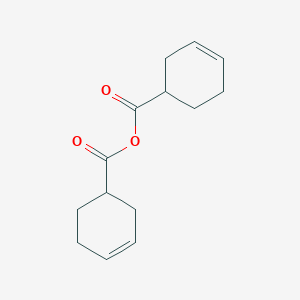
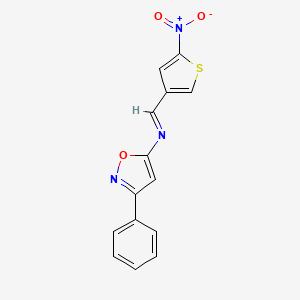
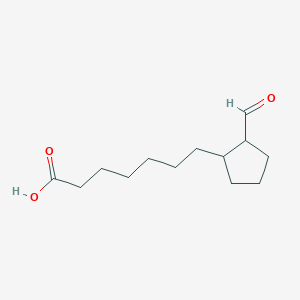

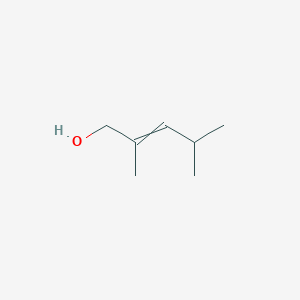

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)

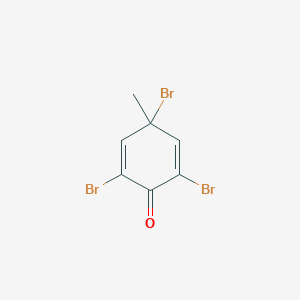
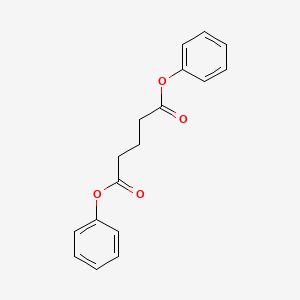
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
